Syntelin vs. GSK923295: Distinct Binding Site Enables Activity Against ATPase Inhibitor-Resistant CENP-E Mutants
Syntelin binds to a different site on the CENP-E motor domain than GSK923295, a CENP-E ATPase inhibitor with Ki = 3.2 nM [1]. As a direct functional consequence, Syntelin inhibits CENP-E mutants resistant to GSK923295 in a manner indistinguishable from its inhibition of wild-type motor protein . This establishes Syntelin as a mechanistically distinct tool compound suitable for probing CENP-E function in contexts where ATPase-site inhibitors fail.
| Evidence Dimension | Activity against GSK923295-resistant CENP-E mutants |
|---|---|
| Target Compound Data | Inhibits CENP-E mutants resistant to GSK923295 in a manner indistinguishable from wild-type motor |
| Comparator Or Baseline | GSK923295 (CENP-E ATPase inhibitor, Ki = 3.2 nM) |
| Quantified Difference | Syntelin retains full activity; GSK923295 activity is abolished |
| Conditions | In vitro motility assays using purified recombinant CENP-E proteins with engineered resistance mutations |
Why This Matters
Researchers studying CENP-E function in systems where ATPase-site resistance may emerge or where distinguishing between motor domain binding sites is critical should select Syntelin over ATPase-competitive inhibitors.
- [1] Ding X, Yan F, Yao P, Yang Z, Wan W, Wang X, Liu J, Gao X, Abrieu A, Zhu T, Zhang J, Dou Z, Yao X. Probing CENP-E function in chromosome dynamics using small molecule inhibitor syntelin. Cell Res. 2010 Dec;20(12):1386-9. View Source
